N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

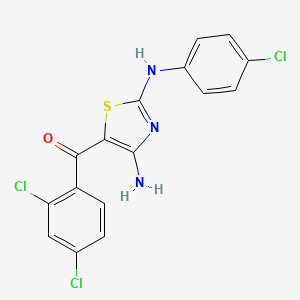

N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine is a complex organic compound with the molecular formula C14H9Cl3N2OS. This compound is known for its unique chemical structure, which includes a thiazole ring, chlorinated phenyl groups, and a dichlorobenzoyl moiety.

準備方法

The synthesis of N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thioamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

化学反応の分析

N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:

科学的研究の応用

N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine has several scientific research applications:

作用機序

The mechanism of action of N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation .

類似化合物との比較

N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine can be compared with other similar compounds such as:

N-(4-chlorophenyl)-N’-(2,4-dichlorobenzoyl)thiourea: This compound shares a similar structure but lacks the thiazole ring, which may result in different chemical and biological properties.

N-(4-chlorophenyl)-N’-(2,4-dichlorobenzoyl)urea: Another structurally related compound, differing in the presence of a urea group instead of a thiazole ring.

生物活性

N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides an overview of its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring substituted with a 4-chlorophenyl group and a 2,4-dichlorobenzoyl moiety. This specific arrangement is hypothesized to contribute to its biological efficacy.

Molecular Formula: C15H13Cl2N3S

Molecular Weight: 348.25 g/mol

IUPAC Name: this compound

Anticancer Properties

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer activity. In particular, this compound has shown promising results in vitro against several cancer cell lines:

The cytotoxicity was evaluated using the MTT assay, comparing the compound's efficacy against standard treatments like 5-Fluorouracil (5-FU). The results indicate that the compound not only inhibits cell proliferation but also induces apoptotic pathways in cancer cells.

The mechanisms underlying the anticancer effects of this compound include:

- Apoptosis Induction: Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells.

- Cell Cycle Arrest: The compound caused cell cycle arrest at the G2/M phase in MCF-7 cells and S phase in HepG2 cells.

- Inhibition of Metastatic Pathways: It has been suggested that this compound may inhibit pathways involved in metastasis through down-regulation of matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA) expression .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Study on Thiadiazole Derivatives: A study reported that 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibited potent growth inhibitory activity against MCF-7 cells with varying IC50 values depending on structural modifications .

- In Vivo Studies: In vivo studies involving animal models have indicated that certain thiazole derivatives can effectively target tumor cells without significant toxicity to normal tissues. For instance, a derivative was shown to localize in sarcoma cells in a tumor-bearing mouse model .

- Comparative Analysis: Research has highlighted that modifications to the thiazole scaffold can enhance anticancer activity significantly. For example, shifting substituents or altering functional groups can lead to improved selectivity and potency against specific cancer types .

特性

IUPAC Name |

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3OS/c17-8-1-4-10(5-2-8)21-16-22-15(20)14(24-16)13(23)11-6-3-9(18)7-12(11)19/h1-7H,20H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCWIPOKBIIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。